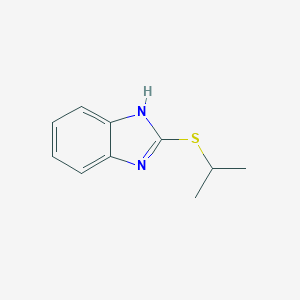

2-(Isopropiltio)-1H-bencimidazol

Descripción general

Descripción

2-(Isopropylthio)-1H-benzimidazole is an organosulfur compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The presence of the isopropylthio group in this compound adds unique chemical properties that make it valuable for specific applications.

Aplicaciones Científicas De Investigación

2-(Isopropylthio)-1H-benzimidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

Target of Action

It’s structurally similar to isopropyl β-d-1-thiogalactopyranoside (iptg), a molecular biology reagent . IPTG is a molecular mimic of allolactose, a lactose metabolite that triggers transcription of the lac operon . The lac operon is a set of genes that are responsible for the transport and metabolism of lactose in Escherichia coli and some other enteric bacteria .

Mode of Action

Like allolactose, IPTG binds to the lac repressor and releases the tetrameric repressor from the lac operator in an allosteric manner . This allows the transcription of genes in the lac operon, such as the gene coding for beta-galactosidase, a hydrolase enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides . But unlike allolactose, the sulfur (S) atom in IPTG creates a chemical bond which is non-hydrolyzable by the cell, preventing the cell from metabolizing or degrading the inducer .

Biochemical Pathways

Based on its structural similarity to iptg, it might be involved in the regulation of the lac operon, which is a part of the larger lactose metabolism pathway .

Pharmacokinetics

coli can be independent of the action of lactose permease, since other transport pathways are also involved . At low concentration, IPTG enters cells through lactose permease, but at high concentrations (typically used for protein induction), IPTG can enter the cells independently of lactose permease .

Result of Action

Iptg, a structurally similar compound, is used to induce protein expression where the gene is under the control of the lac operator . This suggests that 2-(Isopropylthio)-1H-benzimidazole might have a similar effect.

Action Environment

Iptg is stable for 5 years when stored as a powder at 4 °c or below . It is significantly less stable in solution; Sigma recommends storage for no more than a month at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylthio)-1H-benzimidazole typically involves the reaction of o-phenylenediamine with isopropylthiol in the presence of a suitable oxidizing agent. One common method is as follows:

Starting Materials: o-Phenylenediamine and isopropylthiol.

Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as ethanol or methanol.

Oxidizing Agent: Hydrogen peroxide or another suitable oxidizing agent is used to facilitate the formation of the benzimidazole ring.

Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C, to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(Isopropylthio)-1H-benzimidazole may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(Isopropylthio)-1H-benzimidazole undergoes several types of chemical reactions, including:

Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the isopropylthio group, yielding benzimidazole.

Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Benzimidazole.

Substitution: Various substituted benzimidazoles depending on the electrophile used.

Comparación Con Compuestos Similares

Similar Compounds

2-Mercaptobenzimidazole: Lacks the isopropylthio group but has similar biological activities.

2-(Methylthio)-1H-benzimidazole: Contains a methylthio group instead of an isopropylthio group, leading to different chemical properties.

2-(Ethylthio)-1H-benzimidazole: Contains an ethylthio group, which also affects its reactivity and applications.

Uniqueness

2-(Isopropylthio)-1H-benzimidazole is unique due to the presence of the isopropylthio group, which enhances its lipophilicity and ability to interact with biological membranes. This makes it particularly effective in applications where membrane permeability is crucial, such as antimicrobial and antifungal treatments.

Actividad Biológica

2-(Isopropylthio)-1H-benzimidazole is a benzimidazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This compound features an isopropylthio group which enhances its lipophilicity, potentially influencing its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of 2-(Isopropylthio)-1H-benzimidazole is characterized by the benzimidazole core with an isopropylthio substituent at the 2-position. This modification is thought to improve the compound's ability to penetrate cellular membranes, thereby enhancing its biological activity.

Antitumor Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antitumor properties. For instance, compounds related to 2-(Isopropylthio)-1H-benzimidazole have been evaluated for their cytotoxic effects on various cancer cell lines.

- Cell Line Testing : The compound was tested against human lung cancer cell lines A549, HCC827, and NCI-H358 using MTS cytotoxicity assays. Results indicated that certain derivatives showed promising antitumor activity, particularly in 2D culture systems, where they effectively inhibited cell proliferation (IC50 values ranging from 0.85 to 6.75 µM) .

- Mechanism of Action : The antitumor activity is believed to be associated with the compound's ability to bind to DNA, particularly within the minor groove, thus interfering with cellular replication processes. This interaction can lead to apoptosis in cancer cells while sparing normal cells to some extent .

Antimicrobial Activity

The antimicrobial efficacy of 2-(Isopropylthio)-1H-benzimidazole has also been explored. In vitro studies have shown that this compound displays activity against both Gram-positive and Gram-negative bacteria.

- Testing Protocols : Antimicrobial activity was evaluated using broth microdilution methods according to CLSI guidelines. Compounds similar to 2-(Isopropylthio)-1H-benzimidazole demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

- Comparative Efficacy : The effectiveness of various benzimidazole derivatives was compared, showing that modifications like the isopropylthio group can enhance antibacterial properties compared to unsubstituted variants .

Case Studies

Several case studies have highlighted the biological activities of benzimidazole derivatives:

- Antitumor Study : A study involving a series of benzimidazole derivatives reported that compounds with specific substitutions, including those resembling 2-(Isopropylthio)-1H-benzimidazole, exhibited IC50 values significantly lower than standard chemotherapeutics in lung cancer models .

- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial properties of various benzimidazole derivatives against pathogenic bacteria. The results indicated that compounds with sulfur-containing substituents often displayed enhanced activity compared to their non-sulfur counterparts .

Data Tables

| Activity Type | Cell Line/Bacteria | IC50 (µM) | Notes |

|---|---|---|---|

| Antitumor | A549 | 6.75 | Effective in 2D culture |

| HCC827 | 6.26 | Moderate toxicity on normal cells | |

| NCI-H358 | 4.01 | Higher efficacy in monomer form | |

| Antimicrobial | Staphylococcus aureus | <10 | Significant inhibition observed |

| Escherichia coli | <15 | Comparable to standard antibiotics |

Propiedades

IUPAC Name |

2-propan-2-ylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-7(2)13-10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAKQCSXVMTUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364225 | |

| Record name | 2-(ISOPROPYLTHIO)-1H-BENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124530-70-7 | |

| Record name | 2-(ISOPROPYLTHIO)-1H-BENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.